molecular formula C19H20N2O5S B2859477 Ethyl (2-(4-acetylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate CAS No. 896314-10-6

Ethyl (2-(4-acetylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Cat. No.: B2859477
CAS No.: 896314-10-6
M. Wt: 388.44
InChI Key: BYSBTOYBWJGZAO-UHFFFAOYSA-N
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Description

Ethyl (2-(4-acetylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a structurally complex carbamate derivative featuring a thiophene core substituted with acetylbenzamido and carbamate functional groups. Its synthesis typically involves multi-step reactions, including condensation and carbamation, as seen in analogous compounds like ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates .

Properties

IUPAC Name

ethyl N-[2-[(4-acetylbenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-5-26-19(25)21-17(24)15-10(2)12(4)27-18(15)20-16(23)14-8-6-13(7-9-14)11(3)22/h6-9H,5H2,1-4H3,(H,20,23)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSBTOYBWJGZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2-(4-acetylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural components:

  • Thienyl moiety : A thiophene ring which is a common scaffold in many biologically active compounds.
  • Acetylbenzamide group : This substitution may influence the compound's interaction with biological targets.
  • Carbamate functional group : Known for its role in enhancing solubility and bioavailability.

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. Specifically, studies have shown that similar compounds can inhibit bacterial growth and possess antifungal activity. For instance, a related thiophene derivative demonstrated effectiveness against various strains of bacteria, suggesting that this compound may also exhibit such properties due to structural similarities .

Anticancer Potential

Thiophene derivatives are increasingly recognized for their anticancer activities. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The presence of the acetylbenzamide moiety may enhance these effects by facilitating interactions with specific molecular targets involved in cancer cell proliferation .

Anti-inflammatory Effects

Some studies suggest that thiophene-based compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This activity may be attributed to the modulation of NF-kB signaling pathways, which play a crucial role in the inflammatory response. Such mechanisms could be relevant for therapeutic strategies targeting chronic inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : Potential binding to cellular receptors could modulate signaling pathways associated with inflammation and cancer.
  • Reactive Oxygen Species (ROS) Modulation : Some thiophene derivatives have been shown to influence oxidative stress levels within cells, which is a significant factor in both cancer progression and inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • A study investigating the antimicrobial properties of thienopyrimidine derivatives found significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising direction for further exploration of thiophene-based compounds .
  • Another research effort focused on the anticancer potential of 4,5-dimethylthiophene derivatives demonstrated their ability to induce apoptosis in human breast cancer cells through caspase activation pathways .

Data Summary

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The acetylbenzamido group in the target compound contrasts with substituents in structurally related molecules, such as cyano, chloro, or dichlorophenyl groups (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates) . Key differences include:

Compound Key Substituents Lipophilicity (log k) Hydrogen-Bonding Capacity
Target compound 4-acetylbenzamido High (estimated) High (donor/acceptor)
Ethyl 2-(2-cyano-...)thiophene derivatives Cyano, substituted phenyl Moderate Moderate (acceptor-dominated)
4-Chloro-2-{[(3-ClPh)amino]...}carbamates Chloro, dichlorophenyl High Low (halogens as weak acceptors)

The acetyl group enhances lipophilicity compared to cyano derivatives but may reduce volatility relative to simpler carbamates like EC . Chloro/dichlorophenyl substituents in other analogs increase log k but limit hydrogen-bonding interactions .

Key Research Findings

  • Stability : The thiophene core and acetylbenzamido group may confer greater thermal stability than EC, which is prone to hydrolysis .

Q & A

Basic: What synthetic strategies are effective for preparing Ethyl (2-(4-acetylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate?

The synthesis involves multi-step reactions starting with the condensation of 4-acetylbenzoyl chloride with a functionalized thiophene precursor. Key steps include:

  • Amide Coupling : Use DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the acyl group, enabling efficient amide bond formation between the acetylbenzamido moiety and the thiophene core .
  • Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane enhance reaction rates, while maintaining temperatures between 0–25°C minimizes side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Confirm purity via TLC (Rf ~0.3–0.5) .

Basic: Which analytical techniques confirm the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H NMR identifies methyl groups (δ 2.3–2.6 ppm) and aromatic protons (δ 7.5–8.2 ppm). 13C NMR confirms carbonyl carbons (amide: ~168 ppm; carbamate: ~155 ppm) .
  • Mass Spectrometry (ESI-TOF) : Exact mass matching within 3 ppm error validates molecular formula (e.g., [M+H]+ at m/z 415.1421) .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving hydrogen-bonding networks and absolute configuration. R-factor <5% ensures reliability .

Advanced: How can researchers resolve discrepancies in bioactivity data across assay systems?

  • Orthogonal Assays : Compare antioxidant activity via DPPH radical scavenging (IC50) and ferric ion reduction (FRAP) to identify assay-specific artifacts .
  • Solubility Adjustments : Use DMSO as a co-solvent (<1% v/v) to maintain compound stability in aqueous buffers. Validate with UV-Vis spectroscopy (λmax ~280 nm) .
  • Statistical Validation : Apply multivariate ANOVA to distinguish biological variability from methodological inconsistencies .

Advanced: What computational approaches support structure-activity relationship (SAR) studies?

  • Molecular Docking : AutoDock Vina predicts binding modes to targets like cyclooxygenase-2 (COX-2). Key interactions: hydrogen bonds with acetylbenzamido and carbamate groups .
  • QSAR Modeling : Use Gaussian09 to calculate electronic descriptors (HOMO-LUMO gap, dipole moment) and correlate with IC50 values. Partial least squares (PLS) regression identifies critical substituents .

Advanced: How to address crystallographic challenges like twinning or disorder?

  • Data Collection : Use a high-resolution detector (Cu-Kα radiation, λ=1.5418 Å) to collect data at 100 K.
  • Refinement : SHELXL’s TWIN command handles twinning, while PART instructions model disordered ethyl groups. Validate with Rint <5% and residual density <0.3 eÅ⁻³ .

Basic: What quality control measures ensure synthetic reproducibility?

  • In-Process Monitoring : TLC tracks reaction progress (Rf shifts from 0.1 to 0.5).
  • HPLC Purity : C18 column (acetonitrile/water gradient) confirms >98% purity.
  • Thermal Analysis : Differential scanning calorimetry (DSC) verifies melting point consistency (±2°C) .

Advanced: How to optimize the carbamate group introduction?

  • Activation Strategy : React the thiophene carbonyl with CDI (1,1'-carbonyldiimidazole) before adding ethylamine to reduce urethane byproducts .
  • Anhydrous Conditions : Molecular sieves (3Å) and argon atmosphere prevent hydrolysis. Monitor intermediates via LC-MS (retention time ~8.2 min) .

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